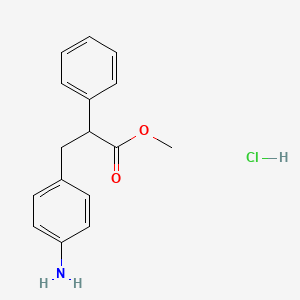
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride
Vue d'ensemble
Description
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of the amino acid phenylalanine and has been found to exhibit several biochemical and physiological effects. In
Applications De Recherche Scientifique
Anticancer Applications
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride derivatives have been studied for their potential as anticancer agents. The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have shown significant in vitro cytotoxicity against various human tumor cell lines. These findings highlight the compound's relevance in the development of new anticancer drugs (T. S. Basu Baul et al., 2009).
Immunomodulatory Effects
Research on derivatives of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride, such as 2-substituted 2-aminopropane-1,3-diols, has demonstrated immunosuppressive activities. These compounds have shown a lymphocyte-decreasing effect and an immunosuppressive effect on rat skin allograft, indicating potential applications in organ transplantation and autoimmune diseases (M. Kiuchi et al., 2000).
Chemical Synthesis and Stereochemistry
The compound has been used in the synthesis and resolution of chiral molecules, providing insights into the stereochemistry of nucleophilic addition reactions. This research aids in the development of methodologies for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry (S. Drewes et al., 1992).
Materials Science and Corrosion Inhibition
In materials science, derivatives of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride have been investigated as corrosion inhibitors for mild steel in hydrochloric acid, a common condition in industrial pickling processes. The efficiency of these compounds in preventing corrosion, alongside their theoretical and experimental characterization, supports their application in corrosion protection technologies (N. Gupta et al., 2017).
Molecular Machines and Fuel Release
The compound has been explored for its role in controlling the liberation rate of chemical fuels for the operation of molecular machines. This application is significant in the development of nanotechnology and molecular engineering, where precise control over molecular motion is essential (Chiara Biagini et al., 2020).
Propriétés
IUPAC Name |
methyl 3-(4-aminophenyl)-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12;/h2-10,15H,11,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKVVZGPVQHQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



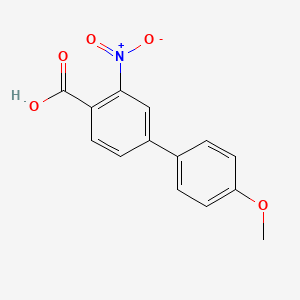

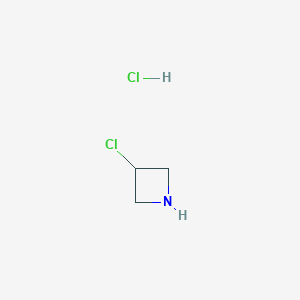

![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)
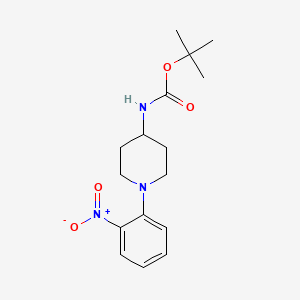
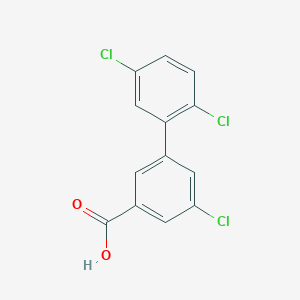
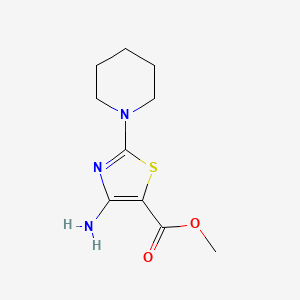

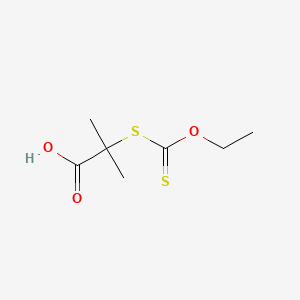
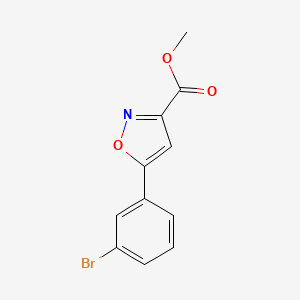
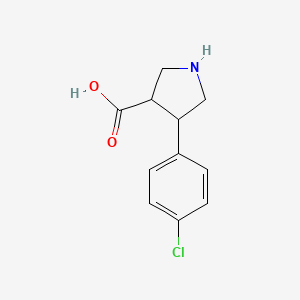

![tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B1425179.png)